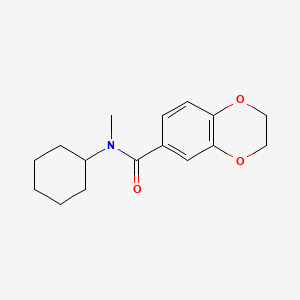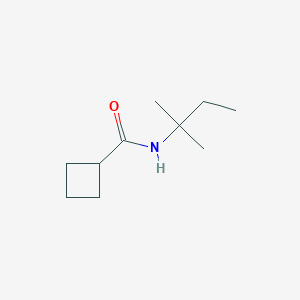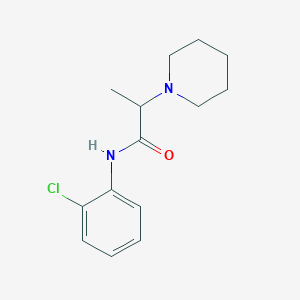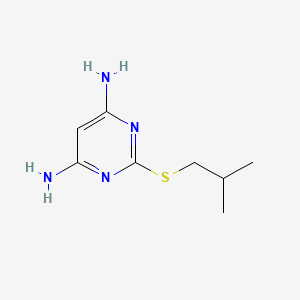![molecular formula C14H15FN2O B7514502 N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide, also known as FPEMC, is a chemical compound that has been studied for its potential use in scientific research. FPEMC is a pyrrole derivative that has shown promise in various applications, including as a tool for studying the central nervous system.
作用機序
The exact mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide is not fully understood, but it is thought to act on certain neurotransmitter systems in the brain. Specifically, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to interact with the dopamine and serotonin systems, which are involved in a variety of physiological processes, including mood regulation and reward processing.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has a variety of biochemical and physiological effects. For example, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have an effect on certain types of ion channels, which can affect neuronal excitability.
実験室実験の利点と制限
One advantage of using N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for certain neurotransmitter systems, which can allow researchers to study the effects of these systems in isolation. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have a relatively low toxicity profile, which can make it a safer alternative to other compounds. However, one limitation of using N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide. One area of interest is in the development of new drugs that target the dopamine and serotonin systems, which could have implications for the treatment of a variety of psychiatric disorders. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide could be used as a tool for studying the effects of these systems in different animal models. Finally, further research could be done to understand the exact mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide, which could lead to the development of more specific and effective drugs.
合成法
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with methylamine, followed by the addition of an ethyl group and a pyrrole ring. The resulting compound is then treated with acetic anhydride and hydrochloric acid to yield the final product.
科学的研究の応用
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, where N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have an effect on certain neurotransmitter systems. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use as a tool for drug discovery and development.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10(11-5-7-12(15)8-6-11)16-14(18)13-4-3-9-17(13)2/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXRSHNNBVWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)


![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

